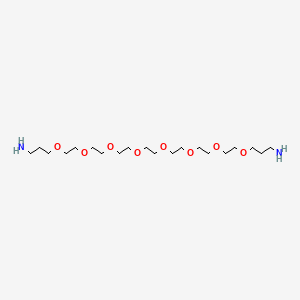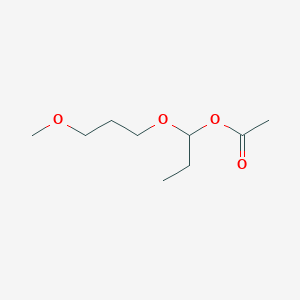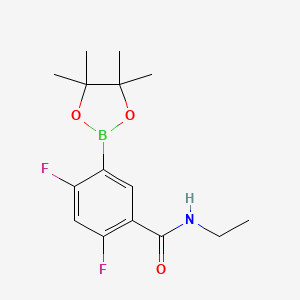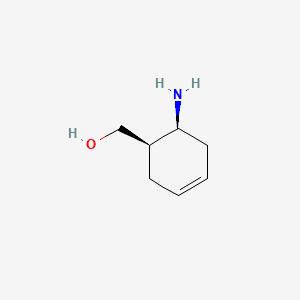![molecular formula C13H20ClNO2 B13714814 3-[(3-Methoxyphenoxy)methyl]pyrrolidinehydrochloride CAS No. 1185303-87-0](/img/structure/B13714814.png)
3-[(3-Methoxyphenoxy)methyl]pyrrolidinehydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3-Methoxyphenoxy)methyl]pyrrolidinehydrochloride typically involves the reaction of 3-methoxyphenol with pyrrolidine in the presence of a suitable base and solvent. The reaction conditions may vary, but common bases used include sodium hydroxide or potassium carbonate, and solvents such as ethanol or methanol are often employed .
Industrial Production Methods
it is likely that similar synthetic routes are scaled up using industrial-grade reagents and equipment to produce the compound in larger quantities .
Análisis De Reacciones Químicas
Types of Reactions
3-[(3-Methoxyphenoxy)methyl]pyrrolidinehydrochloride can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents for substitution reactions include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group may yield aldehydes or carboxylic acids, while reduction may yield alcohols or amines .
Aplicaciones Científicas De Investigación
3-[(3-Methoxyphenoxy)methyl]pyrrolidinehydrochloride has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and chemical reactions.
Biology: Employed in proteomics research to study protein interactions and functions.
Medicine: Investigated for potential therapeutic applications, including drug development and pharmacological studies.
Industry: Utilized in the production of various biochemical products and research tools.
Mecanismo De Acción
The mechanism of action of 3-[(3-Methoxyphenoxy)methyl]pyrrolidinehydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to proteins or enzymes, altering their activity and function. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
- 3-[(3-Methoxyphenoxy)methyl]pyrrolidine
- 3-[(3-Methoxyphenoxy)methyl]pyrrolidinehydrobromide
- 3-[(3-Methoxyphenoxy)methyl]pyrrolidinehydroiodide
Uniqueness
3-[(3-Methoxyphenoxy)methyl]pyrrolidinehydrochloride is unique due to its specific chemical structure and properties. The presence of the methoxy group and the pyrrolidine ring contributes to its distinct reactivity and applications in scientific research .
Propiedades
Número CAS |
1185303-87-0 |
|---|---|
Fórmula molecular |
C13H20ClNO2 |
Peso molecular |
257.75 g/mol |
Nombre IUPAC |
3-[2-(3-methoxyphenoxy)ethyl]pyrrolidine;hydrochloride |
InChI |
InChI=1S/C13H19NO2.ClH/c1-15-12-3-2-4-13(9-12)16-8-6-11-5-7-14-10-11;/h2-4,9,11,14H,5-8,10H2,1H3;1H |
Clave InChI |
ZRSCYCZEIOOJJE-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=CC=C1)OCCC2CCNC2.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-Boc-4-[bis(2-hydroxyethyl-d4)amino]-L-phenylalanine Methyl Ester](/img/structure/B13714753.png)

![Ethylmethanethiosulfonate-2-carboxy[(5'-amino-1'-carboxypentyl)iminodiacetic Acid] Amide Tri-tert-butyl ester](/img/structure/B13714760.png)



![1-Boc-pyrazolo[3,4-c]pyridin-7(6H)-one](/img/structure/B13714789.png)

![N-Cbz-2-[3-(Benzyloxy)-1-azetidinyl]ethanamine](/img/structure/B13714795.png)

![Ethyl-[3-fluoro-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-carbamic acid tert-butyl ester](/img/structure/B13714805.png)
![1-Methoxy-4-[4-methyl-6-[(5-methyl-3-pyrazolyl)amino]-2-pyrimidinyl]cyclohexanecarboxylic Acid](/img/structure/B13714810.png)
